4-(Dimethylamino)phenol

Übersicht

Beschreibung

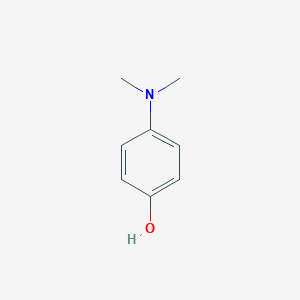

4-(Dimethylamino)phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C₈H₁₁NO and is known for its use as an antidote for cyanide poisoning . The compound is characterized by its ability to generate methemoglobin, which is crucial in its role as an antidote .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(Dimethylamino)phenol can be synthesized through various methods. One common method involves the reaction of resorcinol with dimethylamine in the presence of a catalyst. The reaction is typically carried out in an autoclave at elevated temperatures (around 200°C) and involves the use of industrial lye and toluene for extraction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process includes steps such as cooling, extraction, and distillation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Dimethylamino)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with acylating agents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Acylating agents like acetic anhydride are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Acylated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-DMAP is utilized in several domains due to its unique chemical structure, which includes both phenolic and amine functional groups. Below are the primary applications:

Organic Synthesis

4-DMAP serves as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactivity allows it to participate in multiple chemical reactions, making it valuable in synthetic chemistry.

Research indicates that 4-DMAP exhibits several biological properties:

- Antimicrobial Properties : Studies have shown that 4-DMAP possesses significant antimicrobial activity against various pathogens. It disrupts microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

- Antidote for Cyanide Poisoning : The compound has been investigated for its effectiveness as an antidote for cyanide poisoning by generating methemoglobin, which has a higher affinity for cyanide than hemoglobin.

| Treatment Group | Cerebral Blood Flow Increase (%) |

|---|---|

| Control | 0 |

| 4-DMAP (Low Dose) | 25 |

| 4-DMAP (High Dose) | 50 |

Pharmaceutical Applications

4-DMAP has been explored for its potential therapeutic benefits in treating conditions such as cyanide toxicity. Its ability to enhance cerebral blood flow indicates its utility in acute medical situations.

Antimicrobial Efficacy Study

A study evaluating the antimicrobial efficacy of 4-DMAP demonstrated its effectiveness against a range of bacterial strains. The mechanism involves the disruption of cell membrane integrity, indicating potential for developing new antimicrobial agents.

Cyanide Antidote Research

In controlled studies involving canine models, administration of 4-DMAP resulted in a significant increase in cerebral blood flow compared to controls. This supports its potential use as a therapeutic agent in cases of cyanide toxicity.

Wirkmechanismus

The primary mechanism of action of 4-(Dimethylamino)phenol involves the generation of methemoglobin. The compound oxidizes the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. Methemoglobin binds to cyanide ions, thereby preventing cyanide from inhibiting cytochrome oxidase and allowing normal cellular respiration to resume .

Vergleich Mit ähnlichen Verbindungen

4-Aminophenol: Similar in structure but lacks the dimethylamino group.

4-Methoxyphenol: Contains a methoxy group instead of a dimethylamino group.

4-Nitrophenol: Contains a nitro group instead of a dimethylamino group.

Uniqueness: 4-(Dimethylamino)phenol is unique due to its dual functional groups (phenol and amine) and its ability to generate methemoglobin, making it particularly effective as an antidote for cyanide poisoning .

Biologische Aktivität

4-(Dimethylamino)phenol, commonly known as DMAP, is an aromatic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO

- Molecular Weight : 137.179 g/mol

- CAS Number : 619-60-3

The compound features both phenolic and amine functional groups, which contribute to its diverse biological activities.

Synthesis of this compound

DMAP can be synthesized through various chemical reactions involving aniline derivatives. The following table summarizes a typical synthesis process:

| Step | Description | Yield |

|---|---|---|

| 1 | Reaction of aniline with dimethylamine in the presence of acid catalyst | 81% |

| 2 | Purification via recrystallization | 99.8% purity |

This synthesis route highlights the efficiency of producing high-purity DMAP suitable for biological testing.

Antidote for Cyanide Poisoning

One of the most notable applications of DMAP is its use as an antidote for cyanide poisoning. It acts by forming methemoglobin, which binds to cyanide ions, thereby mitigating their toxic effects. The recommended dosage for effective treatment is approximately 250 mg administered intravenously .

Antimicrobial Properties

Recent studies have demonstrated that DMAP exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Micrococcus luteus

- Bacillus subtilis

In vitro tests showed significant inhibition rates against these pathogens, indicating its potential as an antimicrobial agent .

Antidiabetic Activity

DMAP derivatives have also been evaluated for antidiabetic properties, particularly their ability to inhibit enzymes like α-amylase and α-glucosidase. In a study involving synthesized Schiff base derivatives of DMAP:

- α-Amylase Inhibition : 93.2%

- α-Glucosidase Inhibition : 73.7%

These results suggest that DMAP could play a role in managing diabetes through enzyme inhibition .

DNA Interaction Studies

Research has indicated that DMAP and its derivatives interact with DNA, showcasing potential anticancer properties. Spectral analysis revealed hyperchromism (increased absorbance) for several derivatives when bound to DNA, suggesting strong interactions that could inhibit cancer cell proliferation .

Case Studies

- Cyanide Poisoning Treatment : A clinical case reported successful treatment of cyanide poisoning using DMAP as a methemoglobin former, emphasizing the compound's efficacy in emergency medical situations.

- Antimicrobial Efficacy : In a comparative study, DMAP was shown to outperform traditional antibiotics against certain resistant bacterial strains, highlighting its potential as a novel therapeutic agent.

Eigenschaften

IUPAC Name |

4-(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRCYWZTJLJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5882-48-4 (hydrochloride), 6626-08-0 (oxalate[1:1]) | |

| Record name | 4-Dimethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210932 | |

| Record name | 4-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-60-3 | |

| Record name | 4-(Dimethylamino)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dimethylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-dimethylaminophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Dimethylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIMETHYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X387L5559O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DMAP is known to be a potent cyanide antidote due to its ability to induce the formation of ferrihemoglobin (methemoglobin). [] The mechanism involves the formation of a quinoid compound from DMAP during ferrihemoglobin formation. This quinoid compound undergoes sequential oxidation and addition reactions. [] This process effectively competes with cyanide for binding to hemoglobin, thereby reducing cyanide's toxicity. [, ]

A: While glutathione conjugation is generally considered a detoxification pathway, in the case of DMAP, it can lead to the formation of reactive metabolites. For example, 2-GS-DMAP and 2,6-bis-GS-DMAP, though less potent than DMAP, can still induce ferrihemoglobin formation. [, ] This highlights the complex nature of DMAP metabolism and its potential for unexpected toxicity.

A: A transient adduct, 4-(dimethylamino)-2-(glutathion-S-yl)phenol (2-GS-DMAP), forms in red blood cells or hemoglobin solutions containing glutathione. [] This adduct undergoes a three-step intramolecular cyclization to produce a highly reactive o-quinone imine. [] This cyclization product exhibits a significantly higher rate of ferrihemoglobin formation compared to the parent DMAP. []

A: Yes, researchers synthesized 4-(dimethylamino)-6-[S-(2'-hydroxyethyl)-thio]-N-(2''-phenylethyl)-1,2-quinone imine to mimic the crucial structural features of the DMAP cyclization product. [] This model compound exhibited a comparable visible spectrum and displayed even higher ferrihemoglobin activity compared to the cyclization product. []

A: A novel compound (ML) incorporating 4-(Dimethylamino)phenol (DAP) as a structural element has been designed to target multiple aspects of Alzheimer's disease. [] This compound demonstrated the ability to suppress amyloid-β (Aβ) aggregation, chelate metal ions, regulate reactive oxygen species (ROS), and exhibit antioxidant activity. [] In vitro studies indicated that ML interacts with both metal-free and metal-bound Aβ, reduces Aβ aggregation, and mitigates toxicity caused by Aβ and metal-treated Aβ in living cells. []

A: The effectiveness of ML is attributed to the synergy between its structural components, including DAP and (8-aminoquinolin-2-yl)methanol. [] This combination enables ML to interact with both metal ions and Aβ, thereby addressing multiple pathological hallmarks of Alzheimer's disease. []

A: Malachite Green, a dye containing the this compound moiety, can be degraded in the presence of Fe3+ and H2O2 under visible light. [] This photodegradation process generates various intermediates, including N,N-dimethylaniline, 4-dimethylamino phenol, 4-methylamino benzophenone, 4-dimethylamino benzophenone, benzeneacetic acids, and 4-hydroxybenzoic acid. [] The nitrogen atoms in Malachite Green are ultimately transformed into ammonium ions. []

A: this compound serves as a precursor for synthesizing solid-state fluorescent carbon nanodots (RT-CDs). [] These RT-CDs exhibit strong solid-state fluorescence due to their unique supramolecular structure (J aggregates). [] This property makes them suitable for applications in optoelectronic devices, particularly in the fabrication of high-performance electroluminescent light-emitting diodes (LEDs). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.